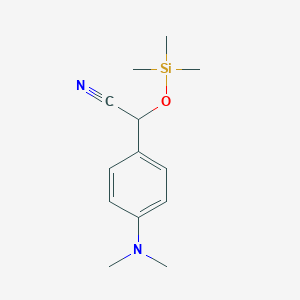
2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)phenylacetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, a trimethylsiloxy group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)phenylacetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)phenylacetonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsiloxy group can enhance the compound’s stability and solubility. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenylacetonitrile
- 4-(Dimethylamino)phenylethynyl
- 4-(Dimethylamino)phenylacetylene
Uniqueness
4-(Dimethylamino)phenylacetonitrile is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a dimethylamino group and a trimethylsiloxy group allows for versatile reactivity and stability, making it suitable for a wide range of applications compared to similar compounds .
Properties
Molecular Formula |
C13H20N2OSi |
|---|---|
Molecular Weight |
248.40 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-15(2)12-8-6-11(7-9-12)13(10-14)16-17(3,4)5/h6-9,13H,1-5H3 |
InChI Key |
GRELDYXBVNCNAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















